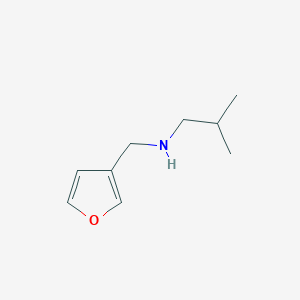

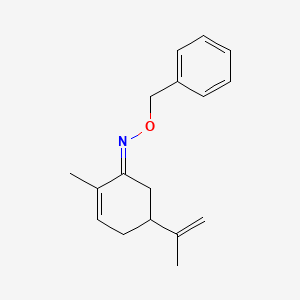

(Furan-3-ylmethyl)(2-methylpropyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a hybrid scaffold that contains furan-3(2H)-imine from furan-3(2H)-one and amines is very challenging due to the poor electrophilicity of the carbonyl group in furan-3(2H)-one derivatives .Molecular Structure Analysis

The molecular formula of “(Furan-3-ylmethyl)(2-methylpropyl)amine” is C9H15NO .Chemical Reactions Analysis

The procognitive properties exerted by propargylamine N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) are related to changes in monoamine content via MAO inhibition .Wissenschaftliche Forschungsanwendungen

Synthesis of Amides and Esters with Furan Rings :

- A novel method for synthesizing ester and amide derivatives containing furan rings, using microwave-assisted conditions, has been developed. This method allows for the synthesis of compounds with monoamide and ester moieties, as well as products with diamide and diester bonds, using furan derivatives such as N-(Furan-2-ylmethyl)furan-2-carboxamide (Janczewski, Zieliński, & Kolesińska, 2021).

One-Pot Synthesis of Hetarylaminomethylidene Derivatives :

- The synthesis of a new class of hetarylaminomethylidene derivatives of furan-2(3H)-ones has been described, showcasing the versatility of furan derivatives in organic synthesis (Tikhomolova, Grinev, & Yegorova, 2023).

Synthesis of 1,2,4-Trisubstituted Pyrroles :

- Research has shown that furan derivatives can react with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles, further demonstrating the utility of furan compounds in complex organic synthesis (Friedrich, Wächtler, & Meijere, 2002).

Synthesis of Tetrazole Derivatives :

- The synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, their structural analysis, and evaluation of their antimicrobial activities have been studied, highlighting the potential for developing new pharmaceutical compounds (Szulczyk et al., 2021).

Synthesis of Pyrroline Homologs :

- Research on the hydrogenation of N-acetyl derivatives of furan amines has led to the synthesis of pyrroline homologs, an important class of organic compounds (Bel'skii, Shuikin, & Abgaforova, 1965).

Enantioselective Synthesis of Furan Amines and Amino Acids :

- A new enantioselective synthesis method for furan-2-yl amines and amino acids has been described, which is crucial in the production of chiral compounds (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate Derivatives :

- The synthesis and biological activity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have been studied, contributing to the understanding of the biological potential of furan-based compounds (Phutdhawong et al., 2019).

Direct Catalytic Conversion of Furfural to Furan-derived Amines :

- Research has shown the potential for direct catalytic conversion of furfural to furan-derived amines, such as 1-(furan-2-yl)-4-methylpentan-2-amine, demonstrating the versatility of furan derivatives in catalysis and biomass conversion (Jiang et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(2)5-10-6-9-3-4-11-7-9/h3-4,7-8,10H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWANFYRMJSUSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=COC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)

![tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341746.png)

![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)

![ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)